2,7-Diazaspiro[4.5]decan-8-one hydrochloride
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Overview
Description
2,7-Diazaspiro[45]decan-8-one hydrochloride is a chemical compound with the molecular formula C8H15ClN2O It is a spirocyclic compound, meaning it contains a unique ring structure where two rings share a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Diazaspiro[4.5]decan-8-one hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a linear precursor containing nitrogen atoms. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include continuous flow reactors and automated systems to ensure consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,7-Diazaspiro[4.5]decan-8-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may yield an amine or an alcohol .
Scientific Research Applications
2,7-Diazaspiro[4.5]decan-8-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2,7-Diazaspiro[4.5]decan-8-one hydrochloride involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride
- 1,3,8-Triazaspiro[4.5]decane-2,4-dione hydrochloride
- 6-phenyl-1-azaspiro[4.5]decane hydrochloride
Uniqueness
2,7-Diazaspiro[4.5]decan-8-one hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C8H15ClN2O |
---|---|
Molecular Weight |
190.67 g/mol |
IUPAC Name |
2,7-diazaspiro[4.5]decan-8-one;hydrochloride |
InChI |
InChI=1S/C8H14N2O.ClH/c11-7-1-2-8(6-10-7)3-4-9-5-8;/h9H,1-6H2,(H,10,11);1H |
InChI Key |
WFUXJACQGDFEJI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCNC2)CNC1=O.Cl |
Origin of Product |
United States |
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